molecular formula C8H8N4O B11913578 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one CAS No. 54920-81-9

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one

Cat. No.: B11913578
CAS No.: 54920-81-9
M. Wt: 176.18 g/mol
InChI Key: IQKBFNZITMHVSJ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is an organic compound belonging to the naphthyridine family This compound is characterized by the presence of a hydrazinyl group attached to the naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,7-naphthyridin-2(1H)-one.

    Hydrazination: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the hydrazinyl group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.

    Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence cellular pathways related to apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,7-naphthyridin-2(1H)-one
  • 4-Hydroxy-1,7-naphthyridin-2(1H)-one
  • 4-Methyl-1,7-naphthyridin-2(1H)-one

Uniqueness

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

54920-81-9

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

4-hydrazinyl-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C8H8N4O/c9-12-6-3-8(13)11-7-4-10-2-1-5(6)7/h1-4H,9H2,(H2,11,12,13)

InChI Key

IQKBFNZITMHVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=O)N2)NN

Origin of Product

United States

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